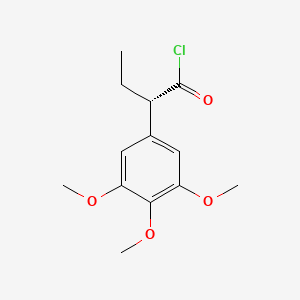
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with isopropylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.
Reduction: Formation of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine
- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol
Uniqueness
1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the nitrile group at the 5-position of the pyrazole ring. This functional group imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in various chemical transformations. Additionally, the combination of the isopropyl and pyridin-2-yl substituents enhances its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H12N4/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,1-2H3 |
InChI Key |
SJBATIUHMVJSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)



![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)

![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)




